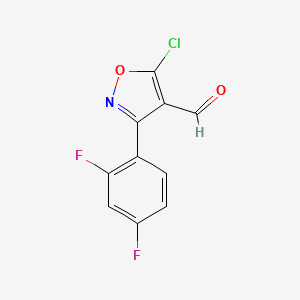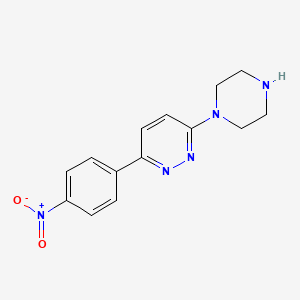
(2E)-1-(4-Ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(4-Ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one, commonly referred to as EFPF, is a compound belonging to the class of organic compounds known as enones. Enones are characterized by the presence of a carbon-carbon double bond between two carbonyl groups. EFPF is a particularly interesting compound due to its unique structure and the various biological activities it has been shown to possess.
Wissenschaftliche Forschungsanwendungen
EFPF has been studied extensively for its potential biological activities. It has been found to possess anti-inflammatory, anti-allergic, and anti-bacterial properties, making it a potential candidate for the development of new drugs. Additionally, EFPF has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
Wirkmechanismus
The exact mechanism of action of EFPF is not yet fully understood, however, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and the immune response. Additionally, EFPF has been shown to interact with certain receptors in the body, which can lead to the inhibition of certain cellular processes.
Biochemical and Physiological Effects
EFPF has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and the immune response, as well as to interact with certain receptors in the body. Additionally, EFPF has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The use of EFPF in laboratory experiments is advantageous due to its low cost and availability. Additionally, EFPF is relatively stable and can be stored for long periods of time without significant degradation. However, there are certain limitations associated with the use of EFPF in laboratory experiments. For example, due to its chemical structure, EFPF can be toxic in high concentrations and should be handled with care. Additionally, EFPF can interact with other compounds and should be used with caution.
Zukünftige Richtungen
The potential applications of EFPF are vast and there are numerous directions for future research. Some potential future directions include further exploration of its anti-inflammatory, anti-allergic, and anti-bacterial properties, as well as its potential for use in the treatment of cancer. Additionally, further research could be conducted to explore the potential use of EFPF as a drug delivery system, as well as its potential for use in the development of new drugs. Finally, further research could be conducted to explore the potential of EFPF to interact with other compounds, as this could lead to the development of new therapeutic agents.
Synthesemethoden
The synthesis of EFPF can be achieved through a two-step reaction. In the first step, 4-ethylphenylacetaldehyde is reacted with 3-fluorobenzaldehyde in the presence of a base such as potassium carbonate in aqueous ethanol. This reaction produces a compound known as 4-ethyl-3-fluorophenylacetaldehyde, which is then reacted with ethylmagnesium bromide in the presence of a base such as potassium carbonate in aqueous ethanol to produce EFPF.
Eigenschaften
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO/c1-2-13-6-9-15(10-7-13)17(19)11-8-14-4-3-5-16(18)12-14/h3-12H,2H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHXLMFQTNUPSL-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)


